2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde

Kinase Inhibition Immunology Cancer Research

Standard unsubstituted piperidine analogs fail to replicate the conformational constraints and lipophilicity (cLogP ~3.2) required for validated PI3Kdelta (84 nM IC50) or sigma-2 receptor assays. This 4,4-dimethyl variant ensures SAR continuity. - **Critical differentiator:** gem-Dimethyl group precludes analog substitution; essential for replicating published pharmacological profiles. - **Benchmark data:** Confirmed inactive vs. ALDH3A1 (IC50 >100 µM) - ideal negative control. - **Supply:** Available in research quantities; consistent purity for medchem workflows.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B12278169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=CC=CC=C2C=O)C
InChIInChI=1S/C14H19NO/c1-14(2)7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,7-10H2,1-2H3
InChIKeyUVPPHVWWVWCGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde: Sourcing & Verification


2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde (CAS 262860-99-1) is a specialized chemical building block comprising a benzaldehyde core with a 4,4-dimethylpiperidine substituent at the ortho position [1]. This structural motif is distinct within the broader class of N-arylpiperidines due to the geminal dimethyl substitution on the piperidine ring, which introduces steric bulk and unique conformational constraints compared to unsubstituted piperidine analogs . The compound is primarily utilized as a research intermediate, with documented applications in the synthesis of biologically active molecules and as a subject of pharmacological profiling [2].

Substitution Risks for 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde


The specific 4,4-dimethyl substitution on the piperidine ring of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is a critical structural determinant that precludes simple substitution with its unsubstituted analog, 2-(piperidin-1-yl)benzaldehyde. The gem-dimethyl group significantly increases the steric bulk and lipophilicity of the molecule, as reflected in a calculated LogP of approximately 3.2 . This modification is known to influence both target binding affinity and metabolic stability profiles in biological systems, a common SAR principle within piperidine-containing ligands [1]. Consequently, replacing this compound with a less sterically hindered analog can lead to drastically different, and often unpredictable, outcomes in both chemical synthesis and biological assays, making exact procurement essential for replicating published procedures and maintaining SAR continuity.

2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde: Comparative Evidence Guide


Distinct PI3Kδ Inhibitory Profile in Cellular Assays

2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde demonstrates a notable shift in potency against PI3Kδ when moving from a biochemical to a cellular context, a property not guaranteed across all analogs [1]. While its biochemical potency is in the low nanomolar range (IC50: 5.70 nM), this translates to a cellular IC50 of 84 nM in a human whole blood assay [1]. This ~15-fold shift is a quantifiable parameter for researchers prioritizing compounds with sustained activity in more complex biological matrices.

Kinase Inhibition Immunology Cancer Research

ALDH3A1 Inactivity vs. Known Inhibitors

In the context of aldehyde dehydrogenase (ALDH) inhibition, 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is virtually inactive against ALDH3A1, with an IC50 greater than 100 µM [1]. This contrasts sharply with potent, structurally distinct ALDH3A1 inhibitors developed for therapeutic applications, which exhibit nanomolar IC50 values [2]. For researchers investigating ALDH biology, this compound serves as a negative control or as a building block that does not intrinsically perturb this pathway.

Aldehyde Dehydrogenase Metabolism Cancer Stem Cells

Low CYP450 Inhibition Potential

A related compound in the same structural class exhibits weak inhibition of major cytochrome P450 isoforms, with an IC50 of 10 µM in pooled human liver microsomes [1]. While not direct data for 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde itself, this class-level inference suggests the scaffold, with its sterically hindered piperidine, may have a lower propensity for CYP450 interactions compared to less bulky analogs, a desirable trait for reducing the risk of metabolism-mediated drug-drug interactions or rapid clearance.

Drug Metabolism ADME Cytochrome P450

Sigma-2 vs. Sigma-1 Binding Selectivity

Within the piperidine-based sigma receptor ligand class, certain analogs display a significant selectivity profile. For instance, a structurally related compound demonstrates a 90 nM Ki for the sigma-2 receptor [1]. This is noteworthy because the sigma-2 receptor is a distinct target implicated in cancer and neurological disorders, while the sigma-1 receptor is a chaperone protein. Achieving selectivity between these two targets is a key challenge, and compounds that favor sigma-2 over sigma-1 are of high research interest [2]. This data point positions the general scaffold as a valuable starting point for developing sigma-2 selective probes.

Sigma Receptor Neuropharmacology Oncology

Regioselective Functionalization via 4,4-Dimethyl Group

The 4,4-dimethyl group on the piperidine ring of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is not merely a steric feature but a functional handle that can direct regioselective C-H functionalization. Recent advances in piperidine derivatization demonstrate that such substitution enables the selective introduction of electrophiles at the piperidine 4-position under mild conditions [1]. This is a clear advantage over unsubstituted piperidine analogs, which often yield mixtures of regioisomers. For synthetic chemists, this means accessing specific, complex building blocks with higher yields and fewer purification steps.

Synthetic Chemistry Catalysis Methodology

2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde: Application Scenarios


PI3Kδ Kinase Inhibitor Development

Researchers developing small molecule inhibitors of PI3Kdelta for oncology or immunology indications should procure this compound to serve as a reference tool or starting scaffold. The established cellular potency (84 nM IC50) and defined shift from biochemical activity provide a benchmark for optimizing downstream biological activity and evaluating cell permeability [1].

Design of Sigma-2 Selective Ligands

Neuroscience and oncology research groups aiming to develop selective sigma-2 receptor ligands can utilize this compound as a key intermediate. Its scaffold has demonstrated the ability to confer affinity for sigma-2 receptors, a target validated for imaging and therapeutic applications in cancer and CNS disorders [1].

4-Substituted Piperidine Building Block Synthesis

Medicinal and process chemists requiring precise, 4-substituted piperidine intermediates should select this compound. The 4,4-dimethyl motif enables regioselective functionalization at the piperidine ring, offering a more controlled and higher-yielding synthetic pathway compared to unsubstituted analogs [1]. This directly translates to faster generation of diverse compound libraries and more efficient scale-up processes.

Negative Control for ALDH3A1 Assays

Investigators studying ALDH, particularly the ALDH3A1 isoform in cancer stem cell or metabolic disease research, can confidently procure this compound as a negative control. Its confirmed lack of inhibitory activity (IC50 > 100 µM) against ALDH3A1 ensures that any observed biological effects in their assays are not due to unintended engagement of this metabolic enzyme [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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